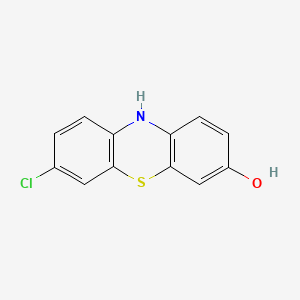
7-Chloro-10H-phenothiazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A number of new hydroxyphenothiazines are synthesized by the reduction of corresponding 3H-phenothiazin-3-ones with sodium dithionite and zinc dust-acetic acid .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "7-Chloro-10H-phenothiazin-3-ol".Scientific Research Applications
Photovoltaic Applications
Phenothiazine derivatives have been explored for their potential in photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). A comprehensive study on the structural diversity within the phenothiazine class for DSSCs has revealed that substituents in 3, 7, and 10 positions can significantly impact the photovoltaic performance. The π-spacer connected para to the 10H nitrogen atom of phenothiazine at the 3-position has been identified as critical for optimal device performance. The study indicates that there is untapped potential in certain geometries that could enhance the efficiency of DSSCs with further optimization (Buene, Hagfeldt, & Hoff, 2019).
Electrochemical Applications
In the realm of lithium-ion batteries, phenothiazine molecules have been shown to serve as stable redox shuttle additives. This application provides chemical overcharge and overdischarge protection, contributing to the longevity and safety of battery systems. The diffusion constants and redox potentials of phenothiazine derivatives have been measured, demonstrating their stability and potential for practical applications in battery technology (Buhrmester, Moshurchak, Wang, & Dahn, 2006).
Synthetic Chemistry
Phenothiazine derivatives have been synthesized for various purposes, including the development of new compounds with potential antimicrobial, antitubercular, antioxidant, and anticancer activities. The synthesis of novel 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides and their evaluation for biological activities exemplify the diverse applications of phenothiazine in synthetic and medicinal chemistry (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
properties
IUPAC Name |
7-chloro-10H-phenothiazin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVIDWXYLWNTJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=C(N2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorophenothiazin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bi(bicyclo[1.1.1]pentane)]-3-carbonyl chloride](/img/structure/B583104.png)
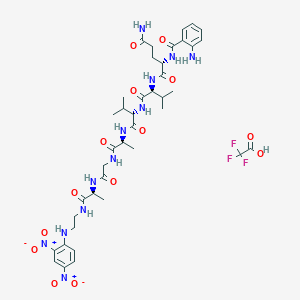
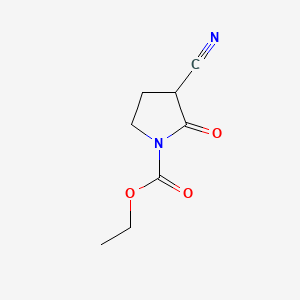
![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)
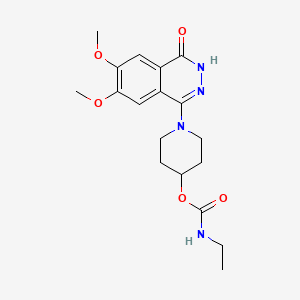
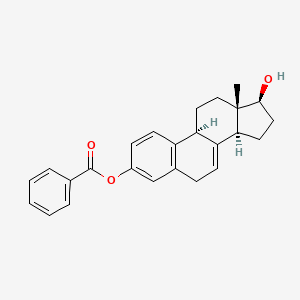

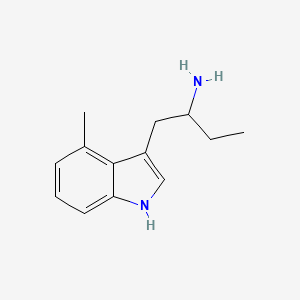
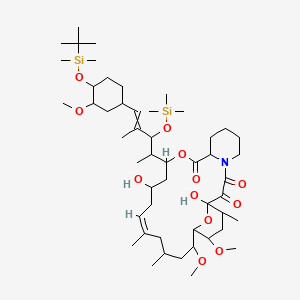
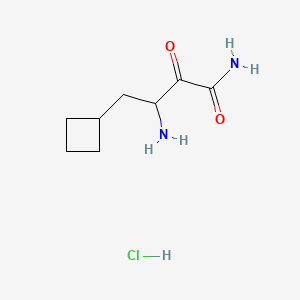

![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)